molecular formula C13H15NO3 B6142449 4-cyclopentaneamidobenzoic acid CAS No. 54056-74-5

4-cyclopentaneamidobenzoic acid

Cat. No. B6142449
CAS RN: 54056-74-5
M. Wt: 233.26 g/mol
InChI Key: PQHFLDNXONVNSR-UHFFFAOYSA-N
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Description

4-Cyclopentaneamidobenzoic acid (CPABA) is a synthetic organic compound with a wide range of applications in the scientific and medical fields. It is a four-ring heterocyclic compound with a unique structure and properties, which make it a valuable research tool. CPABA has been used in a variety of research applications, from drug development to biochemistry, and has been the subject of numerous studies.

Safety And Hazards

The safety data sheets of similar compounds, such as 4-Aminobenzoic acid and 4-Chlorobenzoic acid, provide information about potential hazards, precautions, and first-aid measures .

Future Directions

While specific future directions for 4-cyclopentaneamidobenzoic acid are not mentioned, research on similar compounds suggests potential areas of interest. For instance, a review discusses the potential development directions of carbohydrate-containing therapeutics . Another review discusses the future of photodynamic therapy, which could be relevant if 4-cyclopentaneamidobenzoic acid has photosensitizing properties .

properties

IUPAC Name

4-(cyclopentanecarbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-3-1-2-4-9)14-11-7-5-10(6-8-11)13(16)17/h5-9H,1-4H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHFLDNXONVNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopentaneamidobenzoic acid

Synthesis routes and methods I

Procedure details

In a 1 liter 2-neck roundbottom flask, 40 grams of 4-aminobenzoic acid was dissolved in about 400 mL of dioxane. Then, 19.35 g of cyclopentanecarbonyl chloride was added dropwise to the solution. The reaction intermediate, 4-(cyclopentanecarbonyl-amino)-benzoic acid, formed as a white solid in the step and was collected by filtration. After washing the product with about 200 mL dioxane and then with about 1 liter of boiling water, the reaction intermediate was dried in an oven at 110° C. The yield at this step was about 27.7 g (81%).
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Synthesis routes and methods II

Procedure details

4-Aminobenzoic acid ethyl ester was reacted with cyclopentanecarboxylic acid by method E, and the resulting ester was hydrolyzed by boiling with sodium hydroxide in aqueous ethanol. The product with the molecular weight of 233.27 (C13H15NO3); MS (ESI): 234 (M+H+) was obtained in this way.
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Synthesis routes and methods III

Procedure details

4-Cyclopentanecarbonylamino-benzoic acid was prepared as described in Example 1B from 31.5 g (0.23 mol) of p-aminobenzoic acid and 17.3 g (0.23 mol) of cyclopropanecarboxylic acid chloride in the presence of triethylamine.
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